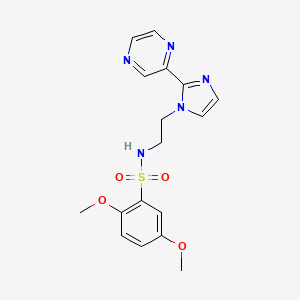

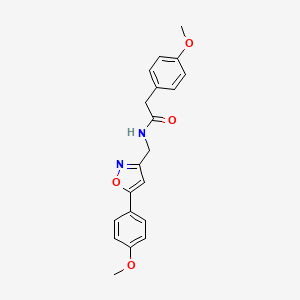

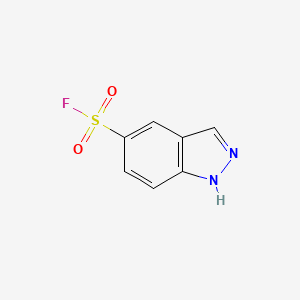

![molecular formula C16H10ClF3N2OS B2945322 (2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-13-3](/img/structure/B2945322.png)

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazinone, which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring . The trifluoromethyl group and anilino group attached to the molecule could potentially alter its chemical properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or multi-component reactions . For instance, trifluoromethyl groups can be introduced via direct trifluoromethylation of various C–H bonds .

Molecular Structure Analysis

The molecular structure analysis of similar compounds often involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . These methods can provide detailed information about the compound’s geometry, electronic structure, and other physical properties.

Chemical Reactions Analysis

The chemical reactivity of a compound like this could be influenced by the presence of the trifluoromethyl group and the anilino group . These groups can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can affect its solubility and reactivity .

Aplicaciones Científicas De Investigación

Synthetic Methodologies

One area of research focuses on the development of novel synthetic methods for related compounds. For example, a study detailed the synthesis of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids trifluoromethyl-substituted anilides, revealing insights into the “structure – biological activity” relationship through interaction with esters of 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids and trifluoromethyl substituted anilines, demonstrating variations in analgesic activity based on the substitution of methyl groups in the anilide moiety with trifluoromethyl groups (Petrushova, L. A., Ukrainets, I., Dzyubenko, S. P., & Grinevich, L. A., 2015).

Biological Activities

Research into the biological activities of benzothiazine derivatives and related compounds has been extensive. Studies have synthesized a variety of 1,2-benzothiazines and evaluated their antimicrobial activity, indicating specific derivatives' efficacy against Gram-positive bacteria, shedding light on the importance of substituents in determining antimicrobial activity (Patel, C., Bassin, J., Scott, M. E., Flye, J., Hunter, A. P., Martin, L., & Goyal, M., 2016).

Antimicrobial Agents

A significant focus has been on the synthesis of benzothiazines as antimicrobial agents. One study detailed the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, investigating their pharmacological activities and demonstrating their potential as antimicrobial agents (Rathore, B. S., & Kumar, M., 2006).

Antitumor Properties

The exploration of antitumor properties forms another critical area of research. A study synthesized and examined the in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, discovering potent cytotoxicity in certain human breast cancer cell lines, suggesting a pathway for the development of novel antitumor agents (Hutchinson, I., Chua, M., Browne, H., Trapani, V., Bradshaw, T., Westwell, A., & Stevens, M., 2001).

Mecanismo De Acción

Target of Action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target can involve biochemical assays, genetic screens, or computational predictions .

Mode of Action

This refers to how the compound interacts with its target and the biochemical changes that result from this interaction. This can be studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to understand the molecular interactions .

Biochemical Pathways

These are the series of chemical reactions in a cell that the compound affects. Biochemical pathways can be studied using techniques like metabolomics or proteomics .

Pharmacokinetics

This involves the study of how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Pharmacokinetic studies often involve in vivo experiments in animal models .

Result of Action

This refers to the cellular and molecular effects of the compound’s action, such as changes in gene expression or cell behavior. Techniques like RNA sequencing or flow cytometry might be used to study these effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability. These factors can be studied using a variety of experimental conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2OS/c17-10-4-5-12-13(7-10)24-14(15(23)22-12)8-21-11-3-1-2-9(6-11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERPLGOCZZLFT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

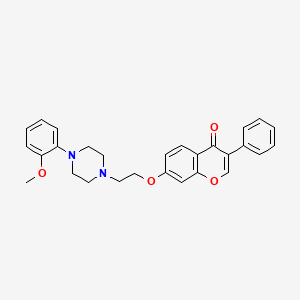

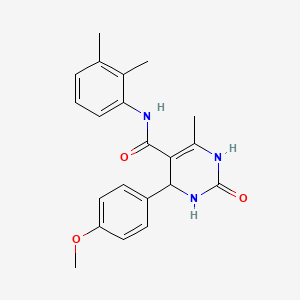

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)

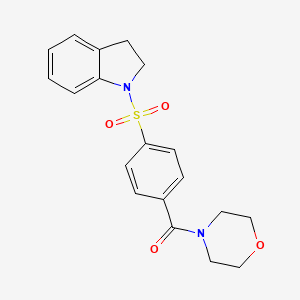

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2945249.png)

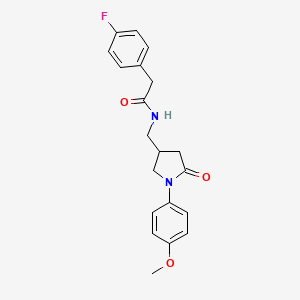

![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)

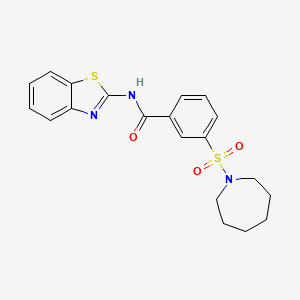

![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)

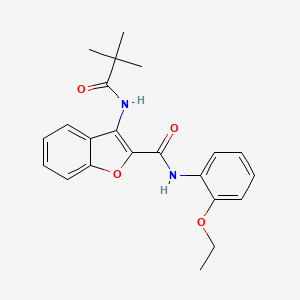

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)